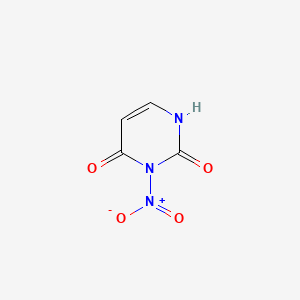

2,4(1H,3H)-Pyrimidinedione, nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4(1H,3H)-Pyrimidinedione, nitro- is a useful research compound. Its molecular formula is C4H3N3O4 and its molecular weight is 157.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4(1H,3H)-Pyrimidinedione, nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Pyrimidinedione, nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

One of the most notable applications of 2,4(1H,3H)-pyrimidinedione derivatives is their use as antiviral agents. Research has identified several analogs of this compound that exhibit potent activity against HIV-1.

Case Study: HIV-1 Inhibition

A study evaluated a series of 2,4(1H,3H)-pyrimidinedione analogs and found that certain compounds demonstrated subnanomolar antiviral activity against HIV-1. Notably, compounds with a methyl linker between the homocyclic substitution and the N-1 position of the pyrimidinedione showed enhanced efficacy compared to those with ethyl linkers. Six molecules were identified with activity comparable to established non-nucleoside reverse transcriptase inhibitors (NNRTIs), including the ability to inhibit strains resistant to common NNRTIs like K103N .

| Compound | Activity Level | Resistance Profile |

|---|---|---|

| SJ-3366 | Highly Potent | Effective against K103N |

| Analog A | Subnanomolar | No cytotoxicity up to solubility limits |

| Analog B | High Efficacy | Broad-spectrum against HIV-1 and HIV-2 |

These findings suggest that 2,4(1H,3H)-pyrimidinedione derivatives could represent a new class of NNRTIs with an extended range of action against HIV strains.

Neuropsychiatric Applications

The compound also shows promise in treating neuropsychiatric disorders through its modulation of ion channels. Specifically, thieno- and furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been investigated for their role as TRPC5 modulators.

Case Study: TRPC5 Modulation

Research indicates that these derivatives can inhibit TRPC5-mediated ion fluxes, which are crucial for maintaining cellular function and communication. The modulation of TRPC5 channels has implications for treating conditions such as neurodegenerative disorders and seizure disorders .

| Disorder Type | Mechanism of Action | Potential Treatment |

|---|---|---|

| Neuropsychiatric | TRPC5 inhibition | Symptomatic relief |

| Neurodegenerative | Ion channel modulation | Disease progression slowing |

| Seizure Disorders | Calcium/Sodium flux regulation | Seizure control |

Antioxidant Properties

Emerging research also highlights the antioxidant potential of 2,4(1H,3H)-pyrimidinedione compounds. These compounds have been assessed for their ability to scavenge free radicals and protect cells from oxidative stress.

Case Study: Antioxidant Activity

A study screened various pyrimidine derivatives for antioxidant activity and found that certain analogs exhibited significant protective effects against oxidative damage in cellular models. This suggests potential applications in preventing diseases associated with oxidative stress .

| Compound | Antioxidant Activity Level | Mechanism |

|---|---|---|

| Pyrimidinedione A | High | Free radical scavenging |

| Pyrimidinedione B | Moderate | Metal chelation |

Eigenschaften

CAS-Nummer |

56797-78-5 |

|---|---|

Molekularformel |

C4H3N3O4 |

Molekulargewicht |

157.08 g/mol |

IUPAC-Name |

3-nitro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H3N3O4/c8-3-1-2-5-4(9)6(3)7(10)11/h1-2H,(H,5,9) |

InChI-Schlüssel |

FIGJKSJMYKOQFM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CNC(=O)N(C1=O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.